molecular formula C6H11NO2 B8601661 4-Methyl-3-oximino-2-pentanone CAS No. 5440-21-1

4-Methyl-3-oximino-2-pentanone

Cat. No.: B8601661
CAS No.: 5440-21-1
M. Wt: 129.16 g/mol
InChI Key: KKWRXTVMYYRSMZ-UHFFFAOYSA-N
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Description

4-Methyl-3-oximino-2-pentanone is an organic compound characterized by a ketone group at the second carbon and an oximino (-N-OH) group at the third carbon of a branched pentane backbone. Its synthesis involves reactions such as condensation and oximation, often yielding mixtures that require chromatographic separation. For example, its 2,4-dinitrophenylhydrazone derivative has a distinct melting point of 200–203°C, which differentiates it from positional isomers like 4-methyl-1-oximino-2-pentanone (m.p. 233–235°C) .

Properties

CAS No.

5440-21-1

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

3-hydroxyimino-4-methylpentan-2-one

InChI

InChI=1S/C6H11NO2/c1-4(2)6(7-9)5(3)8/h4,9H,1-3H3

InChI Key

KKWRXTVMYYRSMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NO)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Isomerism

a) 4-Methyl-2-pentanone (Methyl Isobutyl Ketone, MIBK)
  • Properties: Widely used as a solvent due to its moderate polarity.
  • Key Difference: Lacks the oximino group, reducing its polarity and reactivity toward nucleophiles compared to 4-methyl-3-oximino-2-pentanone .
b) 4-Methyl-1-oximino-2-pentanone
  • Structure: Oximino group at C1 instead of C3.
  • Properties : Forms a 2,4-dinitrophenylhydrazone derivative with a higher melting point (233–235°C) due to differences in molecular packing .
  • Key Difference : Positional isomerism significantly affects melting points and chromatographic behavior.
c) 4-Methyl-3-penten-2-one
  • Structure : Contains a double bond between C3 and C4.
  • Properties: Higher reactivity in addition reactions (e.g., Diels-Alder) compared to saturated analogs. Noted in industrial catalogs as a specialty chemical .

Physical and Chemical Properties

Table 1: Comparative Data for Selected Compounds
Compound Functional Groups Melting Point of Derivative (°C) Boiling Point (°C) Key Applications
This compound Ketone, oximino (C3) 200–203 (DNPH derivative) Not reported Organic synthesis, intermediates
4-Methyl-2-pentanone (MIBK) Ketone (C2) - ~116 Solvent, industrial processes
4-Methyl-1-oximino-2-pentanone Ketone, oximino (C1) 233–235 (DNPH derivative) Not reported Research chemical
4-Methyl-3-penten-2-one Ketone, alkene - Not reported Specialty chemical synthesis

Analytical Differentiation

  • Chromatography: this compound elutes earlier than 4-methyl-1-oximino-2-pentanone due to lower polarity, as demonstrated in alumina column separations .
  • Spectroscopy: IR and NMR spectra distinguish isomers via shifts corresponding to oximino group positions.

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